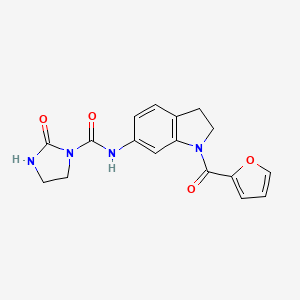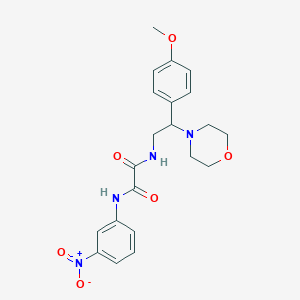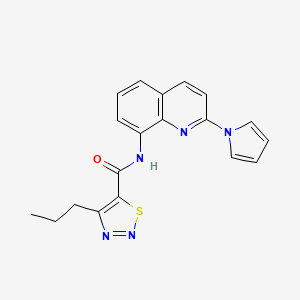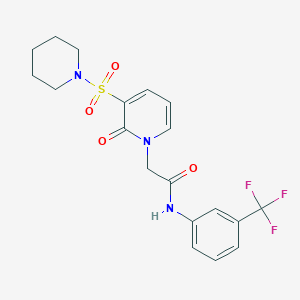![molecular formula C16H23N3O B2906381 2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone CAS No. 2034293-29-1](/img/structure/B2906381.png)
2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone” is a chemical compound. It is related to a type II HBV CAM with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton .
Molecular Structure Analysis
The molecular structure of this compound is related to the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton . The exact molecular structure is not provided in the available resources.Scientific Research Applications
Antiviral Research
This compound has been identified as a potential modulator in the assembly of the Hepatitis B Virus (HBV) capsid . Derivatives of this compound, such as those in the GYH2-18 series, have shown promising anti-HBV activity. This application is significant in the development of new antiviral drugs, particularly for HBV, which remains a major global health concern.
Medicinal Chemistry
The structural framework of this compound is useful in medicinal chemistry for the design and synthesis of new drug candidates. Its derivatives can be modified to enhance their pharmacological properties, such as increasing potency or reducing cytotoxicity .
Chiral Separation Studies
The compound’s derivatives have been used in chiral separation studies, which are crucial for identifying enantiomers with better therapeutic profiles. For instance, the (6S)-cyclopropyl DPPC isomers have been found to be more active than their (6R) counterparts .
Pharmacokinetics
Understanding the oral pharmacokinetic (PK) profiles of this compound’s derivatives is essential for drug development. Compounds with acceptable PK profiles are more likely to succeed in clinical trials .
Structural Activity Relationship (SAR) Analysis
Preliminary SAR studies involving this compound provide insights into the molecular features that contribute to its biological activity. These studies guide the rational design of analogues with improved efficacy .
Molecular Modeling
The compound and its derivatives are subjects for molecular modeling studies, which help in predicting the interaction with biological targets. This application is vital for the preclinical stage of drug discovery, allowing for the optimization of lead compounds before they undergo further testing .
Mechanism of Action
properties
IUPAC Name |
2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(9-12-3-1-2-4-12)18-7-8-19-14(11-18)10-15(17-19)13-5-6-13/h10,12-13H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYPDPOZUGTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2906303.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)
![3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride](/img/structure/B2906312.png)
![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![(E)-3-phenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2906318.png)


